molecular formula C10H11FN2O2 B12935872 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol CAS No. 116218-76-9

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol

Cat. No.: B12935872
CAS No.: 116218-76-9
M. Wt: 210.20 g/mol
InChI Key: PPPBZEXMVSHNPG-UHFFFAOYSA-N
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Description

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol (CAS: 51322-35-1) is a fluorinated aromatic compound featuring a dihydroimidazole moiety linked to a catechol derivative. The molecule combines a planar benzene ring substituted with hydroxyl groups at positions 1 and 2, a fluorine atom at position 5, and a methylene bridge connecting the aromatic system to a 4,5-dihydroimidazole ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized with high purity (97%) and has been cataloged in imidazoline-related databases .

Properties

CAS No.

116218-76-9

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-5-fluorobenzene-1,2-diol

InChI

InChI=1S/C10H11FN2O2/c11-7-5-9(15)8(14)3-6(7)4-10-12-1-2-13-10/h3,5,14-15H,1-2,4H2,(H,12,13)

InChI Key

PPPBZEXMVSHNPG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C=C2F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can interact with metal ions, which may play a role in its biological activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Structure : Features a thiazole core substituted with fluorophenyl and triazole groups. Unlike the target compound, it lacks hydroxyl groups but includes a triazole ring, enhancing π-π stacking interactions.
  • Crystallography : Exhibits triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit. One fluorophenyl group is oriented perpendicular to the planar core, introducing steric complexity .
  • Synthesis : Achieved via single-crystal diffraction after crystallization from dimethylformamide (DMF), a solvent also used in the synthesis of the target compound .

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)

  • Structure : Shares the 5-fluorobenzene motif but replaces the dihydroimidazole with a benzimidazole system. The benzo[d][1,3]dioxol-5-yloxy group enhances lipophilicity.
  • Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes under nitrogen, using sodium metabisulfite as a catalyst. This contrasts with the target compound’s synthesis, which likely involves imidazole ring formation .

Imidazole-Based Analogues

[3,5-Di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole (C1-C9)

  • Structure : Contains dual imidazole-triazole hybrids with bulky diphenyl substituents, diverging from the simpler dihydroimidazole-catechol system of the target compound.
  • Synthesis: One-pot reaction using benzil, aldehydes, and 3,5-diamino-1,2,4-triazole with ceric ammonium nitrate (CAN) as a catalyst. This method emphasizes scalability (95–100°C, 3 hours) compared to the target compound’s likely multi-step synthesis .

3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)

  • Structure : A fused heterocyclic system combining benzoimidazole and thiazine rings. The carbazole group enhances photophysical properties, unlike the hydroxyl-rich target compound.
  • Synthesis : Utilizes CuI and L-proline in DMF at 110°C, highlighting the role of transition-metal catalysis in imidazole-related syntheses .

Physicochemical and Functional Comparisons

Property Target Compound Compound 5 4a-f Series C1-C9 Series
Core Structure Catechol + dihydroimidazole Thiazole + triazole + fluorophenyl Benzimidazole + dioxolane Imidazole-triazole hybrid
Fluorine Position C5 of benzene Multiple fluorophenyl groups C5 of benzene Absent
Hydroxyl Groups 1,2-Diol Absent Absent Absent
Catalysts Used Not specified in evidence None reported Sodium metabisulfite Ceric ammonium nitrate (CAN)
Crystallographic Symmetry Not reported Triclinic (P̄1) Not reported Not reported

Key Research Findings

  • Structural Flexibility : The target compound’s dihydroimidazole-catechol system offers hydrogen-bonding capacity, unlike the rigid triazole-thiazole systems in Compound 5 .
  • Synthetic Efficiency : The one-pot synthesis of C1-C9 imidazole-triazole derivatives demonstrates higher throughput compared to the multi-step routes implied for the target compound .

Methodological Considerations

  • Crystallography : The structural data for Compound 5 were obtained using SHELXL and ORTEP-III, tools widely employed for small-molecule refinement . Similar methods could be applied to the target compound for conformational analysis.
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI in CzBBIT synthesis) and organic catalysts (e.g., L-proline) are underutilized in the synthesis of the target compound, suggesting avenues for optimization .

Biological Activity

The compound 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H12FN2O2C_{11}H_{12}FN_2O_2, featuring a fluorobenzene moiety linked to a dihydroimidazole group. The presence of hydroxyl groups in the structure suggests potential interactions with biological targets through hydrogen bonding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of imidazole compounds often demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing imidazole rings are known for their antimicrobial efficacy.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor of specific enzymes.

Antitumor Activity

A focused study on the antitumor properties of related compounds revealed that imidazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have been shown to induce apoptosis in cervical and bladder cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic potency of various imidazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and RT-112 (bladder cancer). The most potent compound from the study had an IC50 value of approximately 10 µM .

CompoundCell LineIC50 (µM)Mechanism
4eHeLa10Apoptosis induction
5lRT-11212Enzyme inhibition

Antimicrobial Activity

Imidazole derivatives have shown promise as antimicrobial agents. A related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition Studies

The potential for enzyme inhibition was explored through structure-activity relationship (SAR) studies. It was noted that modifications to the imidazole ring could enhance binding affinity to specific targets, such as kinases involved in cancer progression.

Example Findings

In one study, a series of compounds were synthesized and tested for their ability to inhibit protein kinases. The results indicated that modifications at the 5-position of the imidazole ring significantly increased inhibitory activity .

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